REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:12]=[CH:11][C:10](O)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14]([NH2:17])(N)=O.OO.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>>[CH:2]1[C:1]2[CH2:7][C:8]3[C:14](=[CH:12][CH:11]=[CH:10][CH:9]=3)[NH:17][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
2′,3′,6′-trifluorophenyl 3-methoxy-10-methylacridan-9-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 13
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(N)N.OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
TWEEN 20
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
reagent
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained on a Labsystems Luminoskan microtiter plate reader
|
Type
|
CUSTOM
|
Details
|
were reacted with 10 μL of HRP dilutions
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |